Physicochemical Differentiation: Boiling Point and Density Comparison with 3-Bromo-7-fluoro-1H-indazole
3-Chloro-7-fluoro-1H-indazole (CAS 1388058-48-7) exhibits a predicted boiling point of 313.1±22.0 °C and a predicted density of 1.533±0.06 g/cm³ . In comparison, the direct 3-bromo analog, 3-bromo-7-fluoro-1H-indazole (CAS 1257853-72-7), displays a substantially higher predicted boiling point of 337.2±22.0 °C and a higher predicted density of 1.9±0.1 g/cm³ . The 24.1 °C lower boiling point and 0.37 g/cm³ lower density of the 3-chloro derivative translate to easier handling during purification (distillation, sublimation) and potentially different chromatographic retention behavior, which can be advantageous in high-throughput parallel synthesis workflows where volatile intermediates are preferred.
| Evidence Dimension | Boiling point and density (predicted) |
|---|---|
| Target Compound Data | Boiling point: 313.1±22.0 °C; Density: 1.533±0.06 g/cm³ |
| Comparator Or Baseline | 3-Bromo-7-fluoro-1H-indazole: Boiling point: 337.2±22.0 °C; Density: 1.9±0.1 g/cm³ |
| Quantified Difference | Δ Boiling point: -24.1 °C; Δ Density: -0.37 g/cm³ |
| Conditions | Predicted values from ACD/Labs or equivalent software; experimental confirmation pending |
Why This Matters
Procurement of the 3-chloro derivative over the 3-bromo analog offers operational advantages in synthetic workflows requiring volatile intermediates or lower-density materials for formulation.
